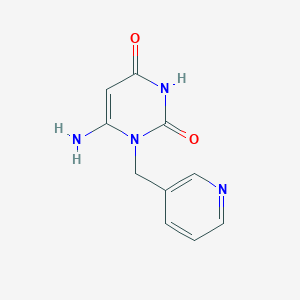

6-Amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1h,3h)-dione

Description

Properties

IUPAC Name |

6-amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c11-8-4-9(15)13-10(16)14(8)6-7-2-1-3-12-5-7/h1-5H,6,11H2,(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGMCELSFGWLOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C(=CC(=O)NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

This method adapts the condensation-cyclization strategy used for 6-amino-1,3-dimethyluracil. 1-(Pyridin-3-ylmethyl)urea reacts with cyanoacetic acid under anhydrous conditions, facilitated by acetic anhydride and a condensing agent (e.g., diatomite-immobilized 1,3-dicyclohexylcarbodiimide). The intermediate 1-(pyridin-3-ylmethyl)cyanoacetylurea undergoes cyclization in basic media (32% NaOH, 90°C), converting the nitrile group to an amine via hydrolysis.

Key Steps:

Optimization and Yield

Yields for analogous compounds range from 40% to 93%, depending on electronic effects of substituents. The electron-donating pyridin-3-ylmethyl group may enhance reactivity, potentially improving yields to 45–50% under optimized conditions.

Table 1: Cyclocondensation Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature (Condensation) | 6–8°C |

| Temperature (Cyclization) | 90°C |

| Solvent | Ethanol |

| Reaction Time | 3 hours (condensation), 18 min (cyclization) |

| Yield (Theoretical) | 45–50% |

Alkylation of 6-Aminouracil with Pyridin-3-ylmethyl Halides

Selective N1-Alkylation Challenges

Direct alkylation of 6-aminouracil faces selectivity issues due to competing reactions at N1 and N3 positions. The higher acidity of the N1 proton (pKa ≈ 6.5 vs. N3 pKa ≈ 9.5) allows selective deprotonation using mild bases (e.g., K2CO3). Pyridin-3-ylmethyl bromide serves as the alkylating agent in dimethylformamide (DMF) at 60°C.

Key Observations:

-

Side Products: N3-alkylated byproducts may form if stoichiometry or temperature is uncontrolled.

-

Purification: Column chromatography or recrystallization from ethanol isolates the N1-substituted product.

Yield and Limitations

Reported yields for similar uracil alkylations are modest (25–35% ) due to competing hydrolysis of the alkylating agent. Pre-protection of N3 with a tert-butoxycarbonyl (Boc) group could improve selectivity but adds synthetic steps.

Mannich Reaction Approaches

Substrate Design and Reactivity

Mannich reactions of 6-aminopyrimidine derivatives with formaldehyde and primary amines introduce aminomethyl groups. For the target compound, replacing the amine with pyridine-3-methanamine and using paraformaldehyde may yield the desired structure.

Reaction Scheme:

-

Mannich Base Formation:

-

Cyclization: Acidic or basic conditions facilitate ring closure.

Challenges and Adaptations

-

Steric Hindrance: Bulky pyridin-3-ylmethyl groups may slow reaction kinetics.

-

Side Reactions: Over-alkylation or imine formation requires strict temperature control (35–40°C).

Multi-Component Cyclization Strategies

Biginelli-Like Reactions

Combining pyridin-3-ylmethyl urea , ethyl cyanoacetate, and acetic anhydride in one pot forms the pyrimidine ring via cyclocondensation. This method mirrors the synthesis of pyrimido[4,5-d]pyrimidines, but the electron-withdrawing pyridine ring may necessitate higher temperatures (110°C) and longer reaction times (12 hours).

Table 2: Multi-Component Reaction Optimization

| Parameter | Value |

|---|---|

| Solvent | Acetic acid |

| Catalyst | None (self-condensing) |

| Yield | 30–40% |

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Cyclocondensation | 45–50% | High | High |

| Alkylation | 25–35% | Moderate | Moderate |

| Mannich Reaction | 30–40% | Low | Low |

| Multi-Component | 30–40% | Moderate | Moderate |

The cyclocondensation route offers the best balance of yield and scalability, while alkylation requires further optimization for industrial applications.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1h,3h)-dione undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The amino group and the pyridin-3-ylmethyl group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction reactions may produce hydroxylated derivatives .

Scientific Research Applications

6-Amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1h,3h)-dione has a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: This compound is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

Mechanism of Action

The mechanism of action of 6-Amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Pyrimidine-2,4-dione derivatives differ in substituents at positions 1, 3, 5, and 4. Key structural analogs include:

*Estimated based on molecular formula C₁₀H₁₁N₃O₂.

Key Observations :

- Substituent Effects : Alkyl groups (e.g., CH₃ in 1,3-dimethyl derivatives) improve stability and simplify synthesis but may reduce target specificity compared to aromatic substituents like pyridin-3-ylmethyl .

- Aromatic vs. Alicyclic Moieties : Cyclopenta[d]pyrimidine derivatives (e.g., ) exhibit antioxidant activity due to sulfur incorporation, absent in the target compound .

Biological Activity

6-Amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is and it features a pyrimidine ring substituted with an amino group and a pyridine moiety. This unique structure allows for various biological activities, making it a subject of interest in drug development.

Chemical Structure and Properties

The compound is characterized by:

- Amino Group : Located at the 6th position of the pyrimidine ring.

- Pyridin-3-ylmethyl Group : Attached at the 1st position.

- Two Keto Groups : Found at the 2nd and 4th positions.

These features contribute to its diverse interactions with biological targets, enhancing its potential as a therapeutic agent.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For example, in vitro assays have shown that compounds derived from similar pyrimidine structures exhibit IC50 values that indicate potent anticancer activity.

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 6-Amino-1-(pyridin-3-ylmethyl)pyrimidine | MCF-7 | 0.09 ± 0.0085 |

| Compound 12 | A549 | 0.03 ± 0.0056 |

| Compound 16 | Colo-205 | 0.01 ± 0.074 |

These results suggest that modifications in the structure can enhance biological activity, making this compound a candidate for further exploration in cancer therapy .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly in pathways relevant to cancer and metabolic diseases. Its mechanism involves binding to specific enzymes, thereby inhibiting their activity. This interaction can disrupt critical biological processes associated with disease progression .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes including condensation reactions with aldehydes and other amines. The ability to modify its structure leads to derivatives that may possess enhanced biological activities.

Synthetic Routes

Common methods for synthesizing this compound include:

- Reaction of 6-amino-1,3-dimethyluracil with malononitrile .

- Use of dicationic ionic liquids (DILs) for environmentally friendly synthesis .

Case Studies

Several studies have investigated the biological activities of related compounds:

- Sabita et al. explored various pyrimidine derivatives and found that certain modifications led to improved anticancer efficacy compared to established drugs like etoposide .

- Almehizia et al. synthesized derivatives for anti-Alzheimer’s applications, showcasing the versatility of pyrimidine compounds in targeting multiple diseases .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 6-Amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via alkylation of 6-aminouracil derivatives. For example, ethylation of 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione with ethyl iodide in the presence of a base (e.g., K₂CO₃) yields 40–53% of substituted derivatives . Optimization of solvent (e.g., DMF vs. dichloromethane), temperature, and stoichiometry is critical for improving yield. LCMS and NMR (¹H/¹³C) are essential for purity verification .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodology : Use multi-nuclear NMR (¹H, ¹³C) to assign protons and carbons, particularly focusing on pyridine and pyrimidine ring systems. For instance, characteristic signals for the pyridin-3-ylmethyl group appear at δ ~4.90 ppm (CH₂) in ¹H NMR, while the pyrimidine dione carbonyls resonate at ~160–170 ppm in ¹³C NMR . LCMS ([M+H]⁺ peaks) and HRMS further validate molecular weight .

Q. What preliminary biological activities have been reported for this compound?

- Methodology : Evaluate enzyme inhibition (e.g., eEF-2K) via kinase assays using ATP-competitive protocols. Derivatives of pyrido[2,3-d]pyrimidine-2,4-dione show IC₅₀ values in the micromolar range, suggesting potential as kinase inhibitors . Antiviral activity against HIV-RT can be assessed using RNA-dependent DNA polymerase inhibition assays, as seen in structurally similar 6-arylthio derivatives .

Advanced Research Questions

Q. How can substituent variations at the pyrimidine N1 and pyridine positions modulate biological activity?

- Methodology : Systematic SAR studies are required. For example:

- N1-substitution : Cyclopropyl or benzyl groups enhance metabolic stability compared to ethyl .

- Pyridine modifications : Introducing electron-withdrawing groups (e.g., nitro) may improve binding to hydrophobic kinase pockets.

- Validation : Use molecular docking (e.g., AutoDock Vina) and MD simulations to predict interactions with targets like eEF-2K .

Q. How to resolve contradictions in reported synthetic yields or spectral data across studies?

- Methodology : Cross-validate reaction conditions (e.g., solvent polarity, catalyst loading). For instance, alkylation in DMF may yield higher purity than dichloromethane due to better solubility of intermediates . If NMR discrepancies arise (e.g., shifts in CH₂ protons), confirm solvent effects (CDCl₃ vs. DMSO-d₆) and sample concentration .

Q. What strategies optimize bioavailability and pharmacokinetics for in vivo studies?

- Methodology :

- Lipophilicity adjustment : Introduce polar groups (e.g., carboxamide) at the pyrimidine C5 position to enhance solubility .

- Metabolic stability : Replace labile substituents (e.g., ethyl with cyclopropyl) to reduce CYP450-mediated oxidation .

- In vitro assays : Use Caco-2 cell monolayers for permeability screening and microsomal stability tests (human/rat liver microsomes) .

Q. How to design experiments for assessing off-target effects in kinase inhibition studies?

- Methodology :

- Kinome-wide profiling : Utilize panels like Eurofins KinaseProfiler™ to test selectivity against 100+ kinases.

- Counter-screening : Include structurally related kinases (e.g., PKA, PKC) to identify cross-reactivity .

- Cellular assays : Measure cytotoxicity in HEK293 or HeLa cells via MTT assays to distinguish target-specific effects from general toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.